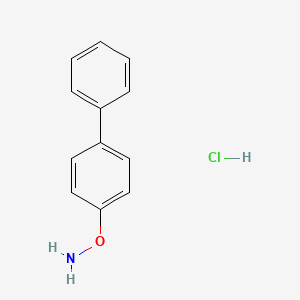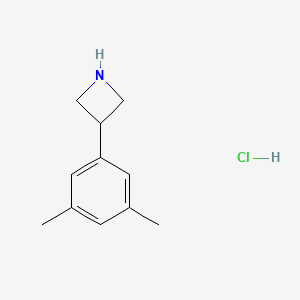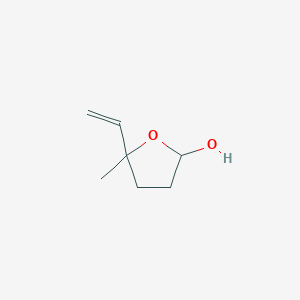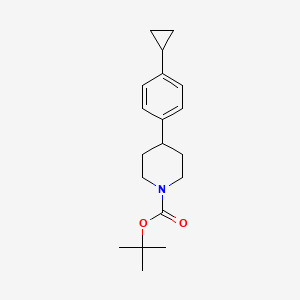
O-(5-Fluoro-3-pyridyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(5-Fluoro-3-pyridyl)hydroxylamine is a chemical compound with the molecular formula C5H5FN2O It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-fluoro-3-pyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-Fluoro-3-pyridyl)hydroxylamine typically involves the reaction of 5-fluoro-3-pyridinecarboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be implemented to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
O-(5-Fluoro-3-pyridyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and substituted pyridyl compounds.
Aplicaciones Científicas De Investigación
O-(5-Fluoro-3-pyridyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of O-(5-Fluoro-3-pyridyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are crucial for its biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-(5-Fluoro-3-pyridyl)hydroxylamine include:
- 2,4-Dinitrophenylhydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
This compound is unique due to the presence of the 5-fluoro-3-pyridyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated compounds and in applications requiring specific reactivity profiles .
Propiedades
Fórmula molecular |
C5H5FN2O |
|---|---|
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
O-(5-fluoropyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H5FN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2 |
Clave InChI |
PSYXEFBCMKEHLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)


![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)





![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
